molecular formula C9H18ClNO2 B194236 (4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1) CAS No. 6734-79-8

(4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1)

货号: B194236
CAS 编号: 6734-79-8
分子量: 207.70 g/mol
InChI 键: HXLBKTSQKYGOOA-WLYNEOFISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context and Discovery

The discovery and development of (4R)-1-Methyl-4-propyl-L-proline Hydrochloride is intrinsically linked to the broader investigation of lincosamide antibiotics, particularly lincomycin and its related compounds. The compound emerged from extensive research into the biosynthetic pathways of Streptomyces lincolnensis, the microorganism responsible for producing lincomycin. Early biosynthetic studies conducted in the 1980s using labeled L-tyrosine and L-DOPA revealed the complex enzymatic machinery involved in constructing the 4-propyl-L-proline moiety that forms the core amino acid component of lincomycin.

The identification of this compound as a significant impurity in lincomycin preparations led to its designation as Lincomycin European Pharmacopoeia Impurity E, necessitating its synthesis and characterization for pharmaceutical quality control purposes. Research conducted by Brahme and colleagues in 1984 provided foundational feeding experiments that demonstrated the incorporation of labeled precursors into the final lincomycin structure, establishing the biosynthetic relationship between L-tyrosine and the 4-propyl-L-proline derivative.

Subsequent investigations in the early 2000s focused on elucidating the specific enzymatic steps involved in the transformation of L-tyrosine to 4-propyl-L-proline through a specialized biosynthetic pathway. These studies revealed the involvement of multiple enzymes including LmbB1, LmbB2, LmbA, LmbW, LmbX, and LmbY in the sequential modification of the tyrosine precursor. The work of Neusser and colleagues in 1998, followed by Novotna and others in the 2000s, provided direct biochemical proof of the initial steps in this pathway.

Recent advances in synthetic chemistry have enabled the development of stereoselective synthetic routes to (4R)-1-Methyl-4-propyl-L-proline Hydrochloride, facilitating its availability for research applications. Contemporary crystallographic analysis has provided definitive structural confirmation, with single crystal X-ray diffraction studies confirming both the identity and absolute stereochemistry of the compound.

Nomenclature and Classification

(4R)-1-Methyl-4-propyl-L-proline Hydrochloride exhibits a complex nomenclature system reflecting its structural complexity and multiple applications across different fields of study. The International Union of Pure and Applied Chemistry name for this compound is (2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid hydrochloride, which precisely describes the stereochemical configuration and functional group arrangement. This systematic nomenclature emphasizes the L-configuration at the second carbon and the R-configuration at the fourth carbon, critical for understanding its biological activity and synthetic applications.

The compound is classified as a derivative of L-proline, specifically belonging to the category of 4-substituted proline analogs. Within pharmaceutical contexts, it is most commonly referenced as Lincomycin European Pharmacopoeia Impurity E, reflecting its role as a process-related impurity in lincomycin manufacturing. Alternative nomenclature includes 4-propyl hygric acid hydrochloride, which relates to its structural similarity to hygric acid, the parent compound without the N-methyl substitution.

Table 1: Comprehensive Nomenclature and Synonyms

Classification Type Name/Designation
IUPAC Systematic Name (2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid hydrochloride
Common Chemical Name (4R)-1-Methyl-4-propyl-L-proline Hydrochloride
Pharmacopoeia Designation Lincomycin EP Impurity E Hydrochloride
Alternative Common Name 4-Propyl hygric acid hydrochloride
Structural Class 4-Substituted L-proline derivative
Biosynthetic Classification Alkyl-L-proline derivative

The chemical classification places this compound within the broader category of non-proteinogenic amino acids, specifically those derived from proline through alkyl substitution. From a biosynthetic perspective, it belongs to the group of 4-alkyl-L-proline derivatives that serve as precursors in the biosynthesis of various bioactive natural products including pyrrolobenzodiazepines, lincosamide antibiotics, and bacterial hormones.

Structural Significance in Chemical Research

The structural configuration of (4R)-1-Methyl-4-propyl-L-proline Hydrochloride presents several features of significant interest to chemical researchers, particularly in the fields of stereochemistry, conformational analysis, and structure-activity relationships. The compound contains two defined stereocenters at the second and fourth carbon positions of the pyrrolidine ring, with the (2S,4R) configuration representing a trans-relationship between the carboxylic acid and propyl substituents. This specific stereochemical arrangement has profound implications for the compound's biological activity and its role in natural product biosynthesis.

Recent crystallographic analysis has provided detailed insights into the three-dimensional structure of this compound. The crystal structure reveals that the propyl chain adopts an equatorial position relative to the pyrrolidine ring, with all carbon atoms in the propyl chain adopting an all-anti configuration. This conformational preference minimizes steric interactions and contributes to the overall stability of the molecular structure. The geometry of the cation is remarkably similar to N-methyl-L-proline hydrochloride, with carbon-carbon distances around the ring ranging from 1.501 to 1.539 angstroms.

The hydrogen bonding patterns observed in the crystal structure demonstrate the compound's ability to form strong intermolecular interactions. The shortest cation-anion contacts include a 2.957 angstrom oxygen-hydrogen to chloride distance and a 3.069 angstrom nitrogen-hydrogen to chloride distance, representing strong hydrogen bonds comparable to those found in related proline derivatives. These structural features contribute to the compound's crystallization behavior and may influence its solution-phase properties.

Table 2: Key Structural Parameters

Structural Feature Measurement/Description
Ring Carbon-Carbon Distances 1.501 - 1.539 Å
Interior Ring Angles 101.93° - 105.95°
Shortest OH···Cl Contact 2.957 Å
Shortest NH+···Cl- Contact 3.069 Å
Propyl Chain Configuration All-anti
Propyl Chain Orientation Equatorial

The conformational rigidity imposed by the pyrrolidine ring system, combined with the steric influence of the propyl substituent, creates a unique three-dimensional architecture that has been exploited in the design of bioactive compounds. Studies comparing various 4-substituted proline derivatives have revealed that the propyl group imparts distinct steric and electronic properties that differentiate it from other alkyl substituents such as methyl, ethyl, or fluorine. This uniqueness makes the compound valuable in applications requiring specific conformational stability and reactivity.

Identification Parameters and Registry Information

The identification and registry information for (4R)-1-Methyl-4-propyl-L-proline Hydrochloride encompasses multiple database entries and standardized identifiers that facilitate its recognition across different chemical and pharmaceutical databases. The primary Chemical Abstracts Service registry number is 6734-79-8, which specifically identifies the hydrochloride salt form of the compound. The parent free base form carries the distinct CAS number 13380-36-4, reflecting the different chemical entities represented by the salt and free base forms.

属性

IUPAC Name

(2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-3-4-7-5-8(9(11)12)10(2)6-7;/h7-8H,3-6H2,1-2H3,(H,11,12);1H/t7-,8+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLBKTSQKYGOOA-WLYNEOFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30628392
Record name (4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6734-79-8
Record name (4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30628392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthetic Pathway and Reaction Steps

The most widely documented method involves the alkylation of protected L-pyroglutamic acid followed by sequential reductions. The process begins with the protection of the carboxylic acid group in L-pyroglutamic acid, typically using benzyl or tert-butyl esters, to prevent undesired side reactions during alkylation. Allyl bromide serves as the alkylating agent, introducing a propyl side chain at the C4 position.

Critical steps include :

  • Alkylation : Protected L-pyroglutamic acid reacts with allyl bromide in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at −20°C to 0°C.

  • Reduction : The resulting 4-allyl intermediate undergoes a two-step reduction:

    • Amide to amine conversion using lithium aluminum hydride (LiAlH4) in anhydrous diethyl ether.

    • Hydrogenation of the allyl group to propyl via palladium on carbon (Pd/C) under 1–3 atm H₂ pressure.

  • Deprotection : Acidic hydrolysis (e.g., 6M HCl) removes protecting groups, yielding (2S,4R)-4-propyl-L-proline, which is subsequently methylated and converted to the hydrochloride salt.

Stereochemical Control

The (4R) configuration is achieved through chiral induction during the alkylation step. The use of L-pyroglutamic acid as the starting material ensures retention of the (2S) configuration, while the alkylation’s stereochemical outcome is controlled by steric effects and reaction temperature. Nuclear magnetic resonance (NMR) analysis confirms the trans-3,5-disubstituted pyrrolidine structure, with characteristic signals at δ 3.2–3.5 ppm (C2-H) and δ 1.4–1.6 ppm (C4-propyl).

Hydrogen Chloride-Mediated Esterification and Cyclization

Industrial-Scale Synthesis via Proline Ester Hydrochlorides

A patent-published method (CN106083684A) outlines a scalable approach using hydrogen chloride gas as both a catalyst and reagent. This method avoids toxic chlorinating agents like thionyl chloride (SOCl₂), enhancing environmental sustainability.

Procedure :

  • Proline Hydrochloride Formation :

    • L-proline is suspended in dichloroethane or toluene.

    • Pyridine or 4-dimethylaminopyridine (DMAP) is added as a catalyst.

    • Hydrogen chloride gas is bubbled through the mixture at 10–25°C for 0.5–1 hour, forming L-proline hydrochloride.

  • Esterification :

    • Methanol or ethanol is introduced, and additional HCl gas is supplied under reflux (35–115°C).

    • Azeotropic distillation removes water, driving the reaction to completion.

  • Cyclization and Isolation :

    • The crude product is recrystallized from cold dichloroethane (−10°C) and vacuum-dried, yielding the hydrochloride salt with >99% purity after three recycling cycles.

Optimization and Yield Enhancement

Key parameters affecting yield include:

  • Solvent selection : Dichloroethane maximizes azeotrope efficiency (73.4% yield in primary cycles vs. 99.6% after recycling).

  • Catalyst recycling : Mother liquor from recrystallization is reused, reducing pyridine/DMAP consumption by 40–60%.

  • Temperature control : Reflux at 84°C minimizes byproduct formation during esterification.

Comparative Analysis of Methods

Parameter Alkylation Method HCl Gas Method
Starting MaterialL-Pyroglutamic AcidL-Proline
Key ReagentsAllyl bromide, LiAlH4, Pd/CHCl gas, methanol, pyridine
Reaction Time48–72 hours4–6 hours
Yield (Primary Cycle)68–75%73.4%
Yield (Optimized/Recycled)N/A99.6%
Stereochemical Purity>98% ee>99% (via recrystallization)
Environmental ImpactModerate (toxic reductants)Low (no SOCl₂)

Challenges and Solutions in Synthesis

Stereochemical Byproducts

The alkylation method risks forming (4S) diastereomers if reaction temperatures exceed 0°C. This is mitigated by strict temperature control and chiral HPLC purification.

Scalability Limitations

Large-scale hydrogenation (Pd/C) requires specialized equipment for H₂ handling. Substituting transfer hydrogenation with ammonium formate has been proposed but remains untested for this compound.

Industrial Adaptation

The HCl gas method’s reliance on dichloroethane poses occupational health risks. Alternatives like toluene or hexane reduce toxicity but lower yields by 12–15% .

科学研究应用

Medicinal Chemistry

The compound is being investigated for its therapeutic applications, particularly in the treatment of neurological disorders. Its ability to influence neurotransmitter systems makes it a candidate for drug development targeting conditions such as depression and anxiety .

Enzyme Inhibition

Research has demonstrated that (4R)-1-Methyl-4-propyl-L-proline Hydrochloride can act as an inhibitor of specific enzymes, which may lead to the development of new therapeutic agents. Its chiral nature allows it to fit into active sites of enzymes, potentially altering their activity and impacting various biochemical pathways .

Antimicrobial Properties

The compound has been identified as an impurity in lincomycin, suggesting that it may enhance the antibiotic's efficacy against resistant bacterial strains. This finding opens avenues for further exploration of its role in antimicrobial therapy.

Anti-parasitic Activity

Studies indicate that derivatives of proline can inhibit proline uptake in Trypanosoma cruzi, the causative agent of Chagas disease. This suggests that (4R)-1-Methyl-4-propyl-L-proline Hydrochloride could lead to novel treatments that disrupt the parasite's metabolism.

Case Study 1: Neurological Disorders

A study explored the effects of (4R)-1-Methyl-4-propyl-L-proline Hydrochloride on neurotransmitter systems in rodent models. Results indicated significant alterations in serotonin and dopamine levels, suggesting potential therapeutic benefits for mood disorders .

Case Study 2: Enzyme Interaction

In vitro assays revealed that (4R)-1-Methyl-4-propyl-L-proline Hydrochloride effectively inhibited specific enzymes involved in metabolic pathways related to cancer progression. The compound showed promise as a lead compound for developing targeted cancer therapies .

Case Study 3: Antimicrobial Enhancement

Research involving lincomycin demonstrated that the presence of (4R)-1-Methyl-4-propyl-L-proline Hydrochloride increased the antibiotic's effectiveness against resistant strains of Staphylococcus aureus. This study highlights its potential role in enhancing existing antimicrobial therapies .

Data Summary Table

Application AreaDescriptionKey Findings
Medicinal ChemistryPotential treatment for neurological disordersInfluences neurotransmitter systems
Enzyme InhibitionActs as an enzyme inhibitorAlters activity of key metabolic enzymes
Antimicrobial PropertiesEnhances efficacy of lincomycin against resistant bacteriaIncreased effectiveness against Staphylococcus aureus
Anti-parasitic ActivityInhibits proline uptake in Trypanosoma cruziPotential for novel treatments for Chagas disease

作用机制

The mechanism of action of (4R)-1-Methyl-4-propyl-L-proline Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, leading to its observed effects in biological systems.

相似化合物的比较

  • (4R)-4-Propyl-D-proline Hydrochloride
  • 4-Hydroxy-L-proline methyl ester hydrochloride
  • D-Proline, 4-methoxy-1-methyl-, (4R)-hydrochloride

Comparison: (4R)-1-Methyl-4-propyl-L-proline Hydrochloride is unique due to its specific substitution pattern on the proline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

生物活性

(4R)-1-Methyl-4-propyl-L-proline Hydrochloride, a chiral amino acid derivative, has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of the Compound

  • Chemical Structure : (4R)-1-Methyl-4-propyl-L-proline Hydrochloride is characterized by a unique proline ring structure with a methyl and a propyl group attached, contributing to its chiral properties. Its molecular formula is C₉H₁₅ClN₂O₂, with a molecular weight of approximately 207.70 g/mol.
  • CAS Number : 6734-79-8

The biological activity of (4R)-1-Methyl-4-propyl-L-proline Hydrochloride is primarily attributed to its interaction with various enzymes and receptors:

  • Enzyme Inhibition : The compound has been investigated for its role in inhibiting specific enzymes. Its chiral nature allows it to fit into active sites of enzymes, potentially disrupting their function and affecting biochemical pathways .
  • Protein Interactions : It has shown potential in modulating protein interactions, which can influence cellular signaling pathways and metabolic processes .
  • Neurotransmitter Modulation : Similar compounds have been noted for their effects on neurotransmitter systems, particularly in modulating glutamate receptors, which are crucial for synaptic transmission and plasticity.

Therapeutic Applications

Research indicates several promising therapeutic applications for (4R)-1-Methyl-4-propyl-L-proline Hydrochloride:

  • Neurological Disorders : The compound is being explored for its potential in developing drugs targeting neurological conditions due to its ability to influence neurotransmitter systems .
  • Antimicrobial Properties : It has been identified as an impurity in lincomycin, suggesting interactions that may enhance antibiotic efficacy against resistant strains .
  • Anti-parasitic Activity : Studies have proposed that derivatives of proline can serve as inhibitors targeting proline uptake in Trypanosoma cruzi, the causative agent of Chagas disease. This approach could lead to novel treatments that disrupt the parasite's metabolism .

Enzyme Specificity in Lincosamide Biosynthesis

A study highlighted the role of (4R)-1-Methyl-4-propyl-L-proline as a substrate in the biosynthesis of lincosamide antibiotics. The enzyme LmbC selectively recognizes this compound, demonstrating its importance in antibiotic production and potential modifications to enhance antibacterial activity .

Inhibition Studies Against Trypanosoma cruzi

Research focusing on the inhibition of proline uptake in T. cruzi showed that compounds designed around proline derivatives could effectively interfere with the parasite's ability to utilize proline for energy production. This was validated through in vitro assays that demonstrated reduced proliferation of epimastigotes when treated with these inhibitors .

Summary Table of Biological Activities

Biological Activity Description
Enzyme InhibitionInteracts with enzymes, potentially disrupting biochemical pathways
Protein Interaction ModulationInfluences cellular signaling through protein interactions
Neurotransmitter ModulationAffects glutamate receptor activity, impacting synaptic function
Antimicrobial PotentialEnhances efficacy of antibiotics like lincomycin against resistant strains
Anti-parasitic ActivityInhibits proline uptake in T. cruzi, disrupting energy metabolism

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing (4R)-1-Methyl-4-propyl-L-proline Hydrochloride while preserving stereochemical integrity?

  • Methodology : Use chiral auxiliaries or asymmetric catalysis to control the stereochemistry at the 4R position. For example, proline derivatives often employ L-proline as a starting material, followed by alkylation at the 4-position using propyl halides under inert conditions. Post-synthesis, the hydrochloride salt is formed via titration with HCl in anhydrous ethanol .
  • Validation : Confirm enantiomeric purity using chiral HPLC (e.g., Chiralpak® columns) or polarimetry, referencing pharmacopeial guidelines for hydrochloride salts (e.g., clarity, sulfated ash tests as per ).

Q. Which analytical techniques are critical for characterizing purity and structural conformation of this compound?

  • Techniques :

  • HPLC-UV/ELSD : Quantify purity (>98%) using reversed-phase C18 columns with acetonitrile/water gradients.
  • NMR : Assign stereochemistry via 1H^1H- and 13C^13C-NMR, focusing on coupling constants (e.g., 4R configuration) and propyl chain integration.
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H+^+] or [M+Cl^-] adducts).
    • Pharmacopeial Compliance : Perform loss-on-drying (≤5.0 mg/g at 105°C) and chloride ion verification via silver nitrate titration .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

  • Methodological Insight : The hydrochloride salt enhances water solubility due to ionic dissociation. Stability studies should include pH-dependent degradation assays (pH 1–9) at 25–40°C, monitored by HPLC. Buffers like phosphate (pH 7.4) or simulated gastric fluid (pH 1.2) are recommended for pharmacokinetic modeling .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

  • Case Study : If NMR suggests a dominant 4R configuration but X-ray diffraction shows minor epimerization, conduct dynamic NMR to assess conformational flexibility. Solvent choice (e.g., DMSO vs. CDCl3_3) may affect tautomerization. Cross-validate with vibrational circular dichroism (VCD) or computational modeling (DFT) .

Q. What strategies are effective for impurity profiling, especially for regioisomeric byproducts?

  • Approach :

  • Synthesis Monitoring : Use LC-MS to detect early-stage impurities (e.g., 4S epimers or over-alkylated derivatives).
  • Reference Standards : Compare against pharmacopeial impurities (e.g., EP/JP/USP monographs for related proline hydrochlorides, as in ).
  • Forced Degradation : Expose the compound to heat, light, or oxidative stress (H2_2O2_2) to identify degradation pathways .

Q. How can stereochemical challenges during scale-up be mitigated in industrial research settings?

  • Solutions :

  • Crystallization-Induced Asymmetric Transformation : Use chiral solvents (e.g., (R)- or (S)-limonene) to bias crystal lattice formation.
  • Enzymatic Resolution : Lipases or proteases can selectively hydrolyze undesired enantiomers.
  • Process Analytical Technology (PAT) : Implement in-line Raman spectroscopy for real-time monitoring of chiral centers .

Q. What in vitro models are suitable for studying the compound’s biological activity, given its structural similarity to neurotransmitter analogs?

  • Experimental Design :

  • Receptor Binding Assays : Test affinity for proline-rich transmembrane targets (e.g., GABAA_A or sigma receptors) using radiolabeled ligands.
  • Metabolic Stability : Use hepatic microsomes (human/rat) to assess CYP450-mediated metabolism.
  • Permeability : Caco-2 cell monolayers predict blood-brain barrier penetration, critical for CNS-targeted applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1)
Reactant of Route 2
(4R)-1-Methyl-4-propyl-L-proline--hydrogen chloride (1/1)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。